3-methyl-3-(methylsulfanyl)but-1-yne

Catalog No.
S6467795
CAS No.
1467102-39-1
M.F
C6H10S
M. Wt
114.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methyl-3-(methylsulfanyl)but-1-yne

CAS Number

1467102-39-1

Product Name

3-methyl-3-(methylsulfanyl)but-1-yne

Molecular Formula

C6H10S

Molecular Weight

114.2

3-Methyl-3-(methylsulfanyl)but-1-yne is an organic compound with the molecular formula C6H10O2SC_6H_{10}O_2S. It features a unique structure characterized by a sulfonyl group attached to a butyne backbone. This compound is notable for its high reactivity due to the presence of a triple bond between carbon atoms, which is typical of alkynes, and a methylsulfanyl group that enhances its chemical properties. The compound appears as a yellowish clear liquid with a boiling point of approximately 253.9 °C and is soluble in organic solvents but insoluble in water .

, including:

  • Hydrosilylation: This reaction involves the addition of silanes to the alkyne group, typically using phenylsilane as a reagent.
  • Halogenation: The compound can react with halogens to form halogenated derivatives.
  • Substitution Reactions: The sulfonyl group can undergo substitution with other functional groups under suitable conditions.

These reactions are influenced by the electronic properties of the compound, allowing it to interact with nucleophiles and electrophiles effectively.

Research indicates that 3-Methyl-3-(methylsulfanyl)but-1-yne exhibits various biological activities. It has been shown to possess:

  • Antibacterial Activity: Inhibits the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Streptococcus species.
  • Antifungal Activity: Effective against fungi like Candida, Aspergillus, and Cryptococcus.
  • Anticancer Properties: Demonstrates activity against several cancer cell lines, including those derived from breast, lung, and melanoma cancers .

The synthesis of 3-Methyl-3-(methylsulfanyl)but-1-yne can be achieved through several methods:

  • Alkyne Synthesis: Involves the reaction of 3-methyl-1-butyne with a sulfonylating agent such as methylsulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Sonogashira Coupling: This method involves coupling an alkyne with an aryl or alkenyl halide using a palladium catalyst.
  • Alkylation of Vicinal Diolefins: Another synthetic route that can be employed to create this compound .

3-Methyl-3-(methylsulfanyl)but-1-yne has several significant applications:

  • Pharmaceutical Intermediates: Used in the synthesis of various pharmaceutical compounds.
  • Cosmetic Formulations: Incorporated into certain cosmetic products for its beneficial properties.
  • Chemical Research: Serves as a building block for synthesizing more complex molecules in chemical research.

The interaction studies of 3-Methyl-3-(methylsulfanyl)but-1-yne focus on its reactivity with nucleophiles and electrophiles. Its alkyne group allows it to participate in addition reactions, while the sulfonyl group is prone to substitution reactions. These interactions are crucial for understanding its potential applications in medicinal chemistry and materials science .

Several compounds share structural similarities with 3-Methyl-3-(methylsulfanyl)but-1-yne:

Compound NameMolecular FormulaKey Features
3-Methyl-1-butyneC5H8C_5H_8Lacks sulfonyl group; less reactive
3-Methyl-3-(methylsulfonyl)-1-butyneC6H10O2SC_6H_{10}O_2SSynonym; highlights structural similarity
2-Methyl-2-(methylsulfanyl)-butyneC6H12SC_6H_{12}SDifferent positioning of methyl and sulfur groups

The presence of the sulfonyl group in 3-Methyl-3-(methylsulfanyl)but-1-yne imparts unique reactivity that distinguishes it from other similar compounds, making it particularly valuable for synthetic applications and biological studies .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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